Cas no 1261497-86-2 ((2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid)

(2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid 化学的及び物理的性質
名前と識別子
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- (2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid
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- インチ: 1S/C16H10F6O3/c17-15(18,19)10-3-1-2-8(6-10)11-5-4-9(13(23)14(24)25)7-12(11)16(20,21)22/h1-7,13,23H,(H,24,25)
- InChIKey: ZZZICUQSHIXPMS-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C(C(=O)O)O)C=CC=1C1C=CC=C(C(F)(F)F)C=1)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 476
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 57.5
(2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011011293-250mg |
(2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid |
1261497-86-2 | 97% | 250mg |
$499.20 | 2023-09-03 | |
Alichem | A011011293-1g |
(2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid |
1261497-86-2 | 97% | 1g |
$1549.60 | 2023-09-03 | |
Alichem | A011011293-500mg |
(2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid |
1261497-86-2 | 97% | 500mg |
$823.15 | 2023-09-03 |
(2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid 関連文献
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
(2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acidに関する追加情報
Introduction to (2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic Acid and Its Significance in Modern Chemical Research
Compound with the CAS number 1261497-86-2 is a fascinating molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. The compound, formally known as (2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid, represents a unique structural motif that combines the rigidity of biphenyl rings with the functionality of hydroxy-acetic acid groups. This combination not only makes it an intriguing subject of study but also opens up numerous possibilities for its application in drug discovery and material science.
The biphenyl core is a well-known scaffold in medicinal chemistry, often employed due to its stability and ability to engage in various non-covalent interactions with biological targets. The introduction of Bis(trifluoromethyl) groups at the 2 and 3' positions of the biphenyl ring enhances the lipophilicity and electronic properties of the molecule, making it more suitable for interaction with membrane-bound receptors and enzymes. This modification is particularly significant in the context of developing small-molecule inhibitors that require precise targeting and high affinity.
The hydroxy-acetic acid moiety at the 4-position adds another layer of complexity to the compound's behavior. Hydroxy-acetic acid, also known as glycolic acid, is a naturally occurring compound that plays a role in various metabolic pathways. Its presence in this molecule suggests potential applications in metabolic engineering and the development of bioactive molecules that can modulate these pathways. The hydroxyl group also provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with unprecedented accuracy. The structural features of (2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid, particularly the biphenyl core and the electron-withdrawing trifluoromethyl groups, have been shown to be predictive of high binding affinity to certain protein targets. This has led to its investigation as a potential lead compound in the development of new therapeutic agents.
In vitro studies have begun to uncover the mechanistic details of how this compound interacts with biological systems. Initial reports suggest that it can modulate the activity of enzymes involved in inflammatory pathways, making it a promising candidate for treating conditions such as arthritis and inflammatory bowel disease. The trifluoromethyl groups are particularly important in these interactions, as they enhance the compound's ability to engage with hydrophobic pockets on protein surfaces.
The synthesis of (2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid presents a challenge due to the complexity of its structure. However, recent improvements in synthetic methodologies have made it more accessible to researchers. Techniques such as cross-coupling reactions and palladium-catalyzed transformations have been employed to construct the biphenyl core efficiently. The introduction of the trifluoromethyl groups has been achieved through metal-halogen exchange reactions, which allow for precise control over regioselectivity.
The versatility of this compound is further highlighted by its potential applications in material science. The biphenyl core's rigidity and electronic properties make it an excellent candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Additionally, the hydroxy-acetic acid moiety can be used to create polymers with specific thermal and mechanical properties, making it useful in advanced materials development.
As research continues to evolve, new applications for (2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid are likely to emerge. The combination of its unique structural features and its ability to interact with biological systems make it a valuable tool for both academic research and industrial development. By leveraging cutting-edge technologies and innovative synthetic strategies, scientists are poised to unlock its full potential across multiple disciplines.
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